Cas no 1423057-36-6 (2-(Azetidin-3-yl)acetonitrile hydrochloride)

2-(Azetidin-3-yl)acetonitrile hydrochloride structure
1423057-36-6 structure
商品名:2-(Azetidin-3-yl)acetonitrile hydrochloride
CAS番号:1423057-36-6
MF:C5H9ClN2
メガワット:132.5914
MDL:MFCD28501222
CID:2094137
PubChem ID:89407406

2-(Azetidin-3-yl)acetonitrile hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(Azetidin-3-yl)acetonitrile hydrochloride
    • 2-(Azetidin-3-yl)acetonitrile HCl
    • SB11121
    • Z2512942957
    • AS-52277
    • F2158-1595
    • SY032761
    • DB-394579
    • P14687
    • 2-(3-Azetidinyl)acetonitrile Hydrochloride
    • MFCD28501222
    • YGC05736
    • 2-(azetidin-3-yl)acetonitrilehydrochloride
    • 3-Azetidineacetonitrile, hydrochloride
    • EN300-269376
    • AKOS025289616
    • 1423057-36-6
    • SCHEMBL14697286
    • 2-(azetidin-3-yl)acetonitrile;hydrochloride
    • CS-0052251
    • 824-105-3
    • 2-(azetidin-3-yl)acetonitrile hydrochloride
    • MDL: MFCD28501222
    • インチ: 1S/C5H8N2.ClH/c6-2-1-5-3-7-4-5;/h5,7H,1,3-4H2;1H
    • InChIKey: SJSKCHPFJJQTBK-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].N1([H])C([H])([H])C([H])(C([H])([H])C#N)C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 132.0454260g/mol
  • どういたいしつりょう: 132.0454260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 95.9
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.8

2-(Azetidin-3-yl)acetonitrile hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D496238-1G
2-(azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 97%
1g
$315 2024-05-23
eNovation Chemicals LLC
D496238-5G
2-(azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 97%
5g
$1125 2024-05-23
abcr
AB459340-1 g
2-(Azetidin-3-yl)acetonitrile hydrochloride, 95%; .
1423057-36-6 95%
1g
€553.00 2023-07-18
Alichem
A449041106-250mg
2-(Azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 95%
250mg
514.09 USD 2021-06-15
Alichem
A449041106-1g
2-(Azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 95%
1g
729.63 USD 2021-06-15
Chemenu
CM283987-1g
2-(Azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 95%
1g
$483 2021-06-09
Apollo Scientific
OR933553-1g
2-(Azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6
1g
£442.00 2025-02-20
Enamine
EN300-269376-5.0g
2-(azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 95.0%
5.0g
$829.0 2025-03-20
Life Chemicals
F2158-1595-10g
2-(azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 95%+
10g
$1247.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05797-1-50G
2-(azetidin-3-yl)acetonitrile hydrochloride
1423057-36-6 97%
50g
¥ 32,736.00 2023-04-06

2-(Azetidin-3-yl)acetonitrile hydrochloride 関連文献

2-(Azetidin-3-yl)acetonitrile hydrochlorideに関する追加情報

2-(Azetidin-3-yl)acetonitrile hydrochloride: A Comprehensive Overview

The compound with CAS No. 1423057-36-6, known as 2-(Azetidin-3-yl)acetonitrile hydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a hydrochloride salt of 2-(azetidin-3-yl)acetonitrile, which belongs to the class of azetidine derivatives. Azetidine, a four-membered ring containing one nitrogen atom, is a saturated cyclic amine that exhibits distinct chemical and biological properties. The presence of the acetonitrile group further enhances the compound's reactivity and functional versatility.

2-(Azetidin-3-yl)acetonitrile hydrochloride has been extensively studied for its role in drug discovery and chemical synthesis. Recent research highlights its potential as a building block in the construction of bioactive molecules, particularly in the development of peptide mimetics and small-molecule inhibitors. The compound's ability to form stable bonds with various functional groups makes it an invaluable tool in medicinal chemistry. For instance, studies have demonstrated its utility in the synthesis of HIV protease inhibitors, where its structural rigidity contributes to enhanced enzymatic activity.

The synthesis of 2-(Azetidin-3-yl)acetonitrile hydrochloride involves a multi-step process that typically begins with the preparation of azetidine derivatives. One common approach is the ring-opening reaction of azetidine using appropriate electrophiles, followed by nucleophilic substitution to introduce the acetonitrile group. The final step involves protonation with hydrochloric acid to form the hydrochloride salt. This method ensures high purity and stability, making it suitable for both laboratory and industrial applications.

From an application standpoint, 2-(Azetidin-3-yl)acetonitrile hydrochloride has found niche uses in materials science as well. Its ability to act as a chelating agent has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them ideal for gas storage and separation applications. Recent advancements in MOF technology have further highlighted the compound's potential in environmental remediation, particularly in the capture of greenhouse gases such as carbon dioxide.

In terms of biological activity, 2-(Azetidin-3-yl)acetonitrile hydrochloride has shown promising results in preclinical studies targeting various disease states. For example, it has been evaluated as a potential anticancer agent due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, offering new avenues for therapeutic intervention.

Recent studies have also focused on optimizing the synthesis and purification processes of 2-(Azetidin-3-yl)acetonitrile hydrochloride to enhance its scalability and cost-effectiveness. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been implemented to reduce environmental impact while maintaining product quality. These advancements underscore the compound's importance in sustainable chemical manufacturing.

In conclusion, 2-(Azetidin-3-yl)acetonitrile hydrochloride (CAS No. 1423057-36-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent research breakthroughs, positions it as a valuable asset in both academic and industrial settings. As ongoing investigations continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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